(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Overview
Description
(2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine: is an organic compound with a piperidine ring structure. The compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine typically involves the protection of the nitrogen atom with a Boc group, followed by the introduction of the methyl and hydroxyl groups at the 2- and 4-positions, respectively. One common method involves the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to hydroxylation at the 4-position using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the Boc group and perform subsequent functionalizations in a controlled manner, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 2-methyl-4-oxopiperidine.
- Reduction can lead to the formation of 2-methylpiperidine.
- Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is used as an intermediate in the synthesis of complex organic molecules. Its protected amine functionality allows for selective reactions at other positions on the molecule.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its structural features make it a valuable building block in medicinal chemistry.
Medicine: In pharmaceutical research, this compound is employed in the development of new drugs. Its derivatives have potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc group serves as a protecting group, allowing for selective reactions at other positions on the molecule without affecting the nitrogen atom .
Comparison with Similar Compounds
(2R,4S)-1-Boc-2-methyl-4-hydroxypyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
(2R,4S)-1-Boc-2-methyl-4-hydroxyproline: This compound features a proline ring and is used in peptide synthesis.
Uniqueness: (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in organic synthesis. Its piperidine ring structure offers different chemical properties compared to similar compounds with pyrrolidine or proline rings .
Properties
IUPAC Name |
tert-butyl (2R,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-BDAKNGLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149596 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152491-46-8 | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152491-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (2R,4S)-4-hydroxy-2-methyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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